molecular formula C23H23NO3 B11301881 3-(4-methylbenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

3-(4-methylbenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

Cat. No.: B11301881
M. Wt: 361.4 g/mol
InChI Key: XYMSSWJCXBHDON-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

3-(4-methylbenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve the use of halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include modified oxazine derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3-(4-methylbenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with specific molecular targets and pathways. In the case of its anti-inflammatory activity, it is believed to inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation . Its anti-mycobacterial activity is thought to involve the inhibition of key enzymes required for the survival and replication of mycobacteria . The exact molecular targets and pathways involved in these activities are still under investigation.

Properties

Molecular Formula

C23H23NO3

Molecular Weight

361.4 g/mol

IUPAC Name

3-[(4-methylphenyl)methyl]-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one

InChI

InChI=1S/C23H23NO3/c1-15-6-8-16(9-7-15)12-24-13-20-21(26-14-24)11-10-18-17-4-2-3-5-19(17)23(25)27-22(18)20/h6-11H,2-5,12-14H2,1H3

InChI Key

XYMSSWJCXBHDON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CC3=C(C=CC4=C3OC(=O)C5=C4CCCC5)OC2

Origin of Product

United States

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